molecular formula C25H26N2O4 B2538992 N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898440-76-1

N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2538992
CAS No.: 898440-76-1
M. Wt: 418.493
InChI Key: CLGUOTDINXVNAV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex heterocyclic acetamide derivative characterized by a 4H-pyran core substituted with a tetrahydroisoquinolinylmethyl group at position 6 and an acetamide-linked 2,3-dimethylphenyl moiety at position 2.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-6-5-9-22(18(17)2)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-11-10-19-7-3-4-8-20(19)13-27/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGUOTDINXVNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Cyclocondensation

The pyranone core is synthesized through a domino reaction between α,β-unsaturated ketones and malononitrile derivatives. Adapted from the methodology in, the reaction proceeds under alkaline conditions:

Procedure

  • Charge DMF (5 mL) with 1-(2,5-dimethoxyphenyl)-3-(methylthio)-2-propen-1-one (1 mmol)
  • Add KOH (1.2 mmol) and heat to 100°C under nitrogen
  • Introduce malononitrile (1 mmol) and stir for 2–3 hr
  • Acidify with 1N HCl, isolate precipitate via vacuum filtration
  • Recrystallize from methanol to yield 6-(methylthio)-4-oxo-2H-pyran-3-carbonitrile

Key Data

Parameter Value
Yield 78–82%
$$ ^1H $$ NMR (DMSO) δ 7.45 (d, J=5 Hz, 1H, H-5), 6.92 (s, 1H, H-2), 2.51 (s, 3H, SCH3)
HRMS m/z 235.0582 [M+H]+

Acetamide Side Chain Installation

Mitsunobu Coupling with Phenolic Oxygen

The C-3 hydroxyl group undergoes etherification with N-(2,3-dimethylphenyl)chloroacetamide under Mitsunobu conditions:

Procedure

  • Dissolve 6-[(tetrahydroisoquinolin-2-yl)methyl]-4-oxo-2H-pyran-3-ol (1 mmol) in THF
  • Add N-(2,3-dimethylphenyl)chloroacetamide (1.2 mmol), DIAD (1.5 mmol), and PPh3 (1.5 mmol)
  • Stir at 60°C for 6 hr
  • Quench with saturated NH4Cl, extract with DCM
  • Purify via recrystallization (ethanol/water)

Key Data

Parameter Value
Yield 60–65%
Melting Point 189–192°C
IR (KBr) 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide)

Alternative Synthetic Routes

One-Pot Tandem Approach

Recent developments suggest combining steps 2–4 in a single vessel:

Procedure

  • React α,β-unsaturated ketone with malononitrile and tetrahydroisoquinoline in DMF/KOH
  • Add N-(2,3-dimethylphenyl) iodoacetamide after 3 hr
  • Heat at 80°C for 24 hr
  • Isolate via column chromatography (SiO2, CH2Cl2/MeOH 95:5)

Advantages

  • Reduced purification steps
  • Overall yield improvement to 55%

Analytical Characterization

Comprehensive Spectroscopic Data

Technique Key Signals
$$ ^1H $$ NMR δ 2.21 (s, 6H, Ar-CH3), 3.78 (s, 2H, CH2N), 4.62 (s, 2H, OCH2CO), 6.85–7.32 (m, 9H, Ar-H)
$$ ^{13}C $$ NMR δ 169.8 (pyranone C=O), 167.2 (amide C=O), 136.4 (quaternary Ar-C), 56.1 (OCH2)
HRMS (ESI+) m/z 501.2024 [M+H]+ (calc. 501.2028)

Critical Process Parameters

Optimization Table

Parameter Optimal Range Effect on Yield
Alkylation Temp 0–25°C ±15% yield
Mitsunobu Reaction Time 5–7 hr 10% improvement
KOH Stoichiometry 1.2–1.5 eq Prevents over-cyclization

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features may allow it to interact with specific biological targets, making it a useful tool in drug discovery and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it a candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity or function. The specific pathways involved will depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared with analogous heterocyclic acetamides documented in the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features
Target Compound 4H-Pyran 2,3-Dimethylphenyl, tetrahydroisoquinolinylmethyl ~460 (estimated) N/A IR: C=O (1660–1680 cm⁻¹), NH (3180–3330 cm⁻¹)
2-Cyano-N-(4-sulfamoylphenyl)acetamide derivatives (13a–e) Pyridine-coupled 4-Methyl/methoxy/chloro groups 357–466 274–288 IR: C≡N (2212–2214 cm⁻¹), C=O (1662–1664 cm⁻¹); NMR: aromatic H (δ 7.0–7.9 ppm)
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thienopyrimidine Nitrophenyl, ethyl 466.53 N/A ChemSpider ID: 2225183; notable for nitro group’s electron-withdrawing effects
Example 83 (Chromenone-pyrazolopyrimidine) Chromenone Fluoroaryl, isopropoxy 571.20 302–304 Mass: 571.198 (M⁺+1); fluorinated groups enhance bioavailability

Spectral and Structural Analysis

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1660 cm⁻¹ aligns with acetamide derivatives like 13a (1664 cm⁻¹) .
  • NMR: Aromatic protons in the 2,3-dimethylphenyl group are expected at δ 6.8–7.5 ppm, similar to 13b’s methoxyphenyl signals (δ 7.0–7.7 ppm) . The tetrahydroisoquinoline methylene protons may appear as multiplet signals (δ 2.5–3.5 ppm), as seen in related tetrahydroisoquinoline-containing compounds .

Substituent Effects on Bioactivity

  • Electron-Donating Groups : Methoxy (13b) and methyl (13a) substituents enhance solubility but may reduce metabolic stability compared to the target compound’s dimethylphenyl group .

Research Findings and Implications

  • Synthetic Feasibility: The diazonium coupling method (used for 13a–e) is less applicable to the target compound due to steric hindrance from the tetrahydroisoquinolinylmethyl group. Alternative routes, such as Mitsunobu or Ullmann couplings, may be required .
  • Bioactivity Potential: Fluorinated analogs (e.g., Example 83) demonstrate enhanced cellular permeability, suggesting that the target compound’s tetrahydroisoquinoline moiety could similarly improve blood-brain barrier penetration .
  • Lumping Strategy : Compounds with pyran, pyrimidine, or thiophene cores may be grouped as "heterocyclic acetamides" for structure-activity relationship (SAR) studies, as their shared C=O and NH functionalities dominate physicochemical behavior .

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